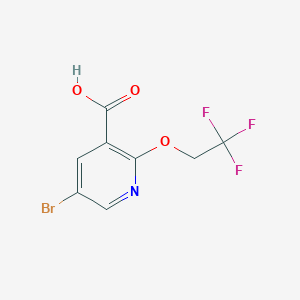
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid: is a chemical compound with the molecular formula C8H5BrF3NO3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a trifluoroethoxy group at the 2-position, and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid typically involves the following steps:
Trifluoroethoxylation: The substitution of a hydrogen atom at the 2-position with a trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, trifluoroethoxylation, and carboxylation reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The bromine atom and trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with different functional groups replacing the bromine atom or trifluoroethoxy group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Biochemical Studies: The compound can be used in studies to understand its interactions with biological molecules and systems.
Medicine:
Drug Development:
Industry:
Material Science: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within a system. The bromine atom, trifluoroethoxy group, and carboxylic acid group contribute to its reactivity and ability to form specific interactions with other molecules. These interactions can influence various biochemical and chemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Lacks the carboxylic acid group.
2-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid: Lacks the bromine atom.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.
Uniqueness: The presence of both the bromine atom and the trifluoroethoxy group, along with the carboxylic acid group, makes 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid unique. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.
Propiedades
Fórmula molecular |
C8H5BrF3NO3 |
|---|---|
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
5-bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-1-5(7(14)15)6(13-2-4)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) |
Clave InChI |
NKUNIKDJJQXFDM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)O)OCC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


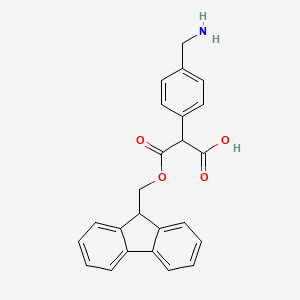
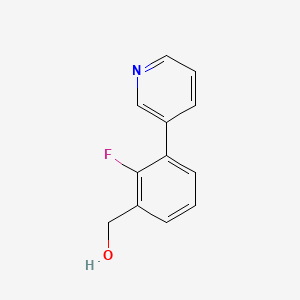

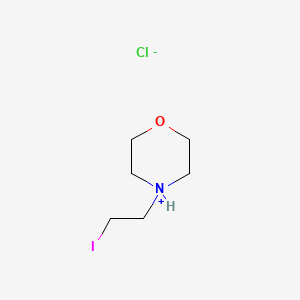



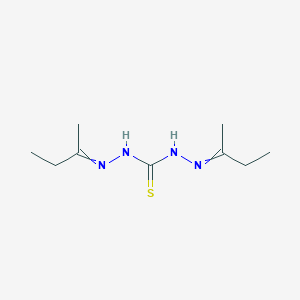


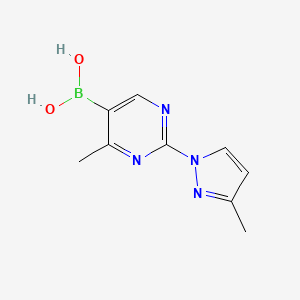
![({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14074352.png)

![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
